SERT Binding Affinity Relative to MDA and MDMA
In vitro binding studies indicate that DiFMDA exhibits an affinity for the human serotonin transporter (SERT) that is intermediate between its parent compound, MDA, and its N-methyl analog, MDMA. This positioning is based on comparative data from the same study, providing a relative benchmark for its interaction with a primary pharmacological target [1].
| Evidence Dimension | In vitro binding affinity at the human serotonin transporter (hSERT) |
|---|---|
| Target Compound Data | SERT affinity positioned between that of MDA and MDMA |
| Comparator Or Baseline | MDA and MDMA |
| Quantified Difference | Not applicable; data is qualitative. The observation is that DiFMDA's affinity is not equivalent to either comparator but is ranked between them. |
| Conditions | In vitro radioligand binding assays using human SERT |
Why This Matters
This data confirms that the difluoromethylenedioxy modification does not abolish SERT binding, positioning DiFMDA as a research tool to probe the relationship between SERT affinity and downstream effects distinct from MDA or MDMA.
- [1] Walline, C. C., Nichols, D. E., Carroll, F. I., & Barker, E. L. (2008). Comparative molecular field analysis using selectivity fields reveals residues in the third transmembrane helix of the serotonin transporter associated with substrate and antagonist recognition. The Journal of Pharmacology and Experimental Therapeutics, 325(3), 791–800. View Source
